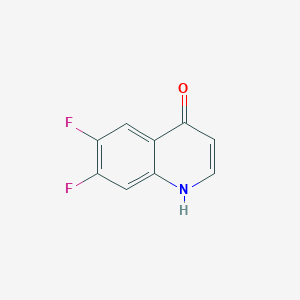

6,7-Difluoroquinolin-4-OL

Description

Properties

IUPAC Name |

6,7-difluoro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-6-3-5-8(4-7(6)11)12-2-1-9(5)13/h1-4H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMNIOWFLDGXFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=C(C=C2C1=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363680 | |

| Record name | 6,7-DIFLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727683-58-1 | |

| Record name | 6,7-DIFLUOROQUINOLIN-4-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6,7-Difluoroquinolin-4-ol chemical structure and properties

An In-depth Technical Guide to 6,7-Difluoroquinolin-4-ol: Structure, Properties, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, binding affinity, and overall pharmacological potency.[1] Within this context, the quinolone nucleus is a privileged structure, forming the basis of a vast array of therapeutic agents.[1] This guide provides a comprehensive technical overview of 6,7-Difluoroquinolin-4-ol, a key intermediate in the synthesis of advanced fluoroquinolone antibiotics and other biologically active molecules. We will delve into its chemical structure, tautomeric nature, physicochemical properties, synthesis methodologies, and critical role in drug discovery, offering field-proven insights for researchers, chemists, and drug development professionals.

Chemical Structure and Physicochemical Properties

6,7-Difluoroquinolin-4-ol, also known as 6,7-difluoro-1H-quinolin-4-one, is a fluorinated heterocyclic compound. Its structure is characterized by a quinoline core with two fluorine atoms substituted at positions 6 and 7 of the benzene ring and a hydroxyl group at position 4 of the pyridine ring.

Tautomerism: The Quinolinol-Quinolone Equilibrium

A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the enol (quinolin-4-ol) and keto (quinolin-4(1H)-one) forms. Spectroscopic evidence from related compounds suggests that the keto form is predominant in the solid state and in various solutions.[2] This equilibrium is fundamental to the molecule's reactivity and its interactions with biological targets.

Caption: Keto-enol tautomerism of 6,7-Difluoroquinolin-4-ol.

Physicochemical Properties

While extensive experimental data for the parent compound is not widely published, its properties can be reliably inferred from closely related analogs and computational models.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₂NO | [3] |

| Molecular Weight | 181.14 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | General Knowledge |

| Solubility | Likely soluble in polar organic solvents like DMSO and DMF | [4] |

| Tautomerism | Exists in equilibrium between enol and keto forms | [2] |

Synthesis Methodologies

The synthesis of the 6,7-difluoro-4-quinolone core is a critical step in the production of numerous fluoroquinolone antibiotics. While multiple routes exist, a common and effective strategy involves the cyclization of a substituted aniline derivative. The Gould-Jacobs reaction is a classic example, but modern variations offer improved yields and conditions.

A plausible synthesis route can be adapted from established protocols for similar derivatives.[2][5] This typically begins with 3,4-difluoroaniline, which undergoes reaction with a malonic ester derivative, followed by a thermally induced intramolecular cyclization.

Representative Synthesis Protocol

The following protocol is a representative example based on the synthesis of related 4-hydroxyquinoline structures.[2]

Step 1: Reaction of 3,4-Difluoroaniline with Diethyl Malonate (or similar reagent)

-

Rationale: This step forms the key N-phenylamino intermediate required for cyclization.

-

Procedure:

-

3,4-difluoroaniline is reacted with a suitable diethyl malonate derivative (e.g., diethyl ethoxymethylenemalonate) in an appropriate solvent.

-

The mixture is heated under reflux for several hours to drive the condensation reaction to completion, typically with the elimination of ethanol.

-

Step 2: Thermal Cyclization

-

Rationale: High temperatures promote an intramolecular Friedel-Crafts-type acylation, where the ester carbonyl attacks the aromatic ring, followed by elimination to form the quinolone ring system. Diphenyl ether is often used as a high-boiling solvent for this purpose.[2]

-

Procedure:

-

The intermediate from Step 1 is added to a high-boiling solvent, such as diphenyl ether.

-

The mixture is heated to a high temperature (e.g., 240-260 °C) for a specific duration.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled, and the product is precipitated by adding a non-polar solvent like hexane.

-

Step 3: Purification

-

Rationale: To isolate the target compound from byproducts and the high-boiling solvent.

-

Procedure:

-

The crude product is collected by filtration.

-

Purification is achieved through recrystallization from a suitable solvent or via column chromatography on silica gel.

-

Caption: Generalized workflow for the synthesis of 6,7-Difluoroquinolin-4-ol.

Spectroscopic Characterization

The structural elucidation of 6,7-Difluoroquinolin-4-ol and its derivatives relies on a combination of modern spectroscopic techniques. The data presented below are expected values based on published data for structurally similar compounds.[2]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on both rings will show complex splitting patterns due to H-H and H-F coupling. A downfield signal corresponding to the N-H proton (in the keto form) or O-H proton (in the enol form) is expected, which may be broad.[2] |

| ¹³C NMR | Signals for nine distinct carbon atoms. The carbons attached to fluorine (C6 and C7) will appear as doublets with large one-bond C-F coupling constants (¹JCF). The carbonyl carbon (C4) in the keto form will appear significantly downfield (~170-180 ppm).[2] |

| ¹⁹F NMR | Two distinct signals are expected for the fluorine atoms at C6 and C7, each showing coupling to adjacent protons and to each other.[2] |

| Mass Spec (MS) | The molecular ion peak (M+) would confirm the molecular weight of 181.14. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₉H₅F₂NO.[2] |

| Infrared (IR) | A strong absorption band corresponding to the C=O stretch (in the keto form) would be prominent around 1600-1650 cm⁻¹. Broad O-H and N-H stretching bands would also be present in the 3200-3500 cm⁻¹ region.[2] |

Applications in Medicinal Chemistry

The primary significance of 6,7-Difluoroquinolin-4-ol lies in its role as a versatile building block for potent therapeutic agents, most notably the fluoroquinolone class of antibiotics.

Precursor to Fluoroquinolone Antibiotics

Fluoroquinolones are broad-spectrum bactericidal agents that function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[6][7] The structure of 6,7-Difluoroquinolin-4-ol provides the core scaffold onto which other critical pharmacophoric groups are added.

-

Structure-Activity Relationship (SAR):

-

C6-Fluorine: The introduction of a fluorine atom at the C-6 position was a landmark discovery that dramatically enhanced antibacterial potency and expanded the spectrum of activity compared to non-fluorinated analogs.[2][7]

-

C7-Substituent: The C7 position is a key site for modification, typically with a piperazine ring or other nitrogen-containing heterocycle. This substituent influences antibacterial spectrum, potency, and pharmacokinetic properties.[8] The presence of the C7-fluorine in the starting material allows for nucleophilic aromatic substitution to introduce these groups.[9]

-

N1-Substituent: Alkylation at the N1 position with groups like cyclopropyl or ethyl further enhances antibacterial activity.[8]

-

Many widely used antibiotics, such as Ciprofloxacin and Levofloxacin, feature the core fluoroquinolone structure that can be derived from intermediates like 6,7-Difluoroquinolin-4-ol.[2]

Potential in Other Therapeutic Areas

While its role in antibacterial drug discovery is most prominent, the quinolone scaffold has been explored for other therapeutic applications, including:

-

Antiviral Agents: Certain quinolone derivatives have demonstrated activity against viruses like HIV and influenza.[1]

-

Anti-inflammatory Agents: Some compounds in this class have shown anti-inflammatory properties.[1]

-

Anticancer Agents: The ability of quinolones to interact with topoisomerase enzymes has also led to their investigation as potential anticancer agents.[10]

Safety and Handling

As a laboratory chemical, 6,7-Difluoroquinolin-4-ol requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, data from related fluorinated heterocyclic compounds provides essential guidance.[11][12][13][14]

-

General Precautions: Use only in a well-ventilated area, preferably under a chemical fume hood.[12][15] Avoid breathing dust, fumes, or vapors.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat.[12]

-

Hazard Identification: Based on analogous compounds, it may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if swallowed.[13][14]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11]

-

Spill Management: In case of a spill, absorb the material with an inert absorbent and transfer it to a sealed container for proper disposal.[11] Avoid discharge into drains or the environment.[11]

Conclusion

6,7-Difluoroquinolin-4-ol is more than a simple chemical intermediate; it is a foundational component in the development of life-saving fluoroquinolone antibiotics. Its unique electronic properties, conferred by the dual fluorine substituents, are critical for the enhanced biological activity of its derivatives. Understanding its structure, synthesis, and reactivity provides researchers with the necessary knowledge to design and create next-generation therapeutic agents. As bacterial resistance continues to be a global health challenge, the strategic use of scaffolds like 6,7-Difluoroquinolin-4-ol will remain essential in the ongoing search for novel and more effective medicines.

References

-

Butin, A.V., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

-

Butin, A.V., et al. (2024). (PDF) Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoroquinolin-4-ol. National Center for Biotechnology Information. Available at: [Link]

-

MsdsDigital.com. (2014). SAFETY DATA SHEET. Available at: [Link]

-

PubChemLite. (n.d.). 6,8-difluoroquinolin-4-ol (C9H5F2NO). Available at: [Link]

-

Journal of Fluorine Chemistry. (n.d.). ScienceDirect. Available at: [Link]

-

PubMed. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2025). The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. Available at: [Link]

-

PMC. (n.d.). Synthesis of 6,6- and 7,7-Difluoro-1-Acetamidopyrrolizidines and Their Oxidation Catalyzed by the Nonheme Fe Oxygenase LolO. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 6,7-Difluoroquinoxaline. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Available at: [Link]

-

PubMed. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

PMC. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2023). 6,7-Dimethoxyquinolin-4-ol: An Overview of Its Uses and Properties. Available at: [Link]

-

SpringerLink. (n.d.). Reactions of 6,7-dimethoxy- 3,4-dihydroisoquinoline with o-quinone methides. Available at: [Link]

-

PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. National Center for Biotechnology Information. Available at: [Link]

-

Sciforum. (2010). Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Available at: [Link]

-

MDPI. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. Available at: [Link]

-

ResearchGate. (n.d.). Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemscene.com [chemscene.com]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. 93107-30-3 | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid [fluoromart.com]

- 10. nbinno.com [nbinno.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

- 13. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H9F2NO3 | CID 751784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

6,7-Difluoroquinolin-4-ol: A Comprehensive Technical Guide for Researchers

Introduction

6,7-Difluoroquinolin-4-ol is a fluorinated heterocyclic compound belonging to the quinolinone family. The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity. The quinoline scaffold itself is a prominent pharmacophore found in a wide array of therapeutic agents. This technical guide provides a comprehensive overview of 6,7-Difluoroquinolin-4-ol, including its chemical identifiers, a plausible synthetic pathway, and its potential applications in research and drug development, with a focus on the underlying scientific principles.

Core Identifiers of 6,7-Difluoroquinolin-4-ol

A precise understanding of a compound's identifiers is fundamental for accurate documentation, procurement, and regulatory compliance.

| Identifier | Value |

| CAS Number | 727683-58-1 |

| Molecular Formula | C₉H₅F₂NO |

| Molecular Weight | 181.14 g/mol |

| IUPAC Name | 6,7-Difluoro-1H-quinolin-4-one |

| Canonical SMILES | C1=C(C=C2C(=C1F)C(=O)C=CN2)F |

Synthesis of 6,7-Difluoroquinolin-4-ol: A Mechanistic Perspective

The synthesis of 6,7-Difluoroquinolin-4-ol can be achieved through established methodologies for quinoline ring formation, most notably the Gould-Jacobs reaction or the Conrad-Limpach synthesis. These methods rely on the condensation of an appropriately substituted aniline with a β-ketoester or its equivalent, followed by a high-temperature cyclization. The choice of a high-boiling point solvent in the cyclization step is critical to provide the necessary activation energy for the intramolecular reaction to proceed efficiently.

A plausible and commonly employed synthetic route involves a two-step process:

-

Condensation: Reaction of 3,4-difluoroaniline with diethyl malonate.

-

Thermal Cyclization: Intramolecular ring closure of the resulting intermediate to form the quinolinone ring system.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol outlines a general procedure for the synthesis of 6,7-Difluoroquinolin-4-ol, based on established chemical principles for similar quinolone syntheses. Note: This is a representative protocol and may require optimization.

Step 1: Synthesis of Diethyl 2-((3,4-difluorophenyl)amino)maleate (Intermediate)

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3,4-difluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

-

The reaction can be performed neat or in a suitable high-boiling point solvent (e.g., diphenyl ether).

-

Heat the mixture at a temperature sufficient to drive off the ethanol byproduct, typically in the range of 140-160 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, the reaction mixture is cooled, and the intermediate can be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Thermal Cyclization to 6,7-Difluoroquinolin-4-ol

-

The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

-

The mixture is heated to a high temperature, typically around 240-260 °C, with vigorous stirring.

-

The high temperature facilitates the intramolecular cyclization and elimination of ethanol to form the stable quinolinone ring.

-

The reaction is maintained at this temperature for 30-60 minutes.

-

Upon cooling, the product precipitates out of the solvent.

-

The solid product is collected by filtration, washed with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling point solvent, and dried under vacuum.

Logical Workflow for Synthesis

Caption: Synthetic workflow for 6,7-Difluoroquinolin-4-ol.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine substituents. Signals for the protons at positions 2, 3, 5, and 8 would be anticipated in the aromatic region (typically δ 6.5-8.5 ppm). The N-H proton of the quinolinone tautomer would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbons directly attached to fluorine atoms (C-6 and C-7) will exhibit characteristic large one-bond carbon-fluorine coupling constants (¹JCF). The carbonyl carbon (C-4) is expected to resonate at a downfield chemical shift (typically δ 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of 6,7-Difluoroquinolin-4-ol is predicted to exhibit characteristic absorption bands corresponding to its functional groups:

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 (broad) | N-H Stretch | Amide (in quinolinone tautomer) |

| 1650-1630 | C=O Stretch | Amide I band |

| 1620-1580 | C=C Stretch | Aromatic ring |

| 1250-1000 | C-F Stretch | Aryl-Fluorine |

Mass Spectrometry (MS)

In a mass spectrum, 6,7-Difluoroquinolin-4-ol is expected to show a prominent molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (181.14). Fragmentation patterns would likely involve the loss of small neutral molecules such as CO. High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

Potential Applications in Research and Drug Development

The fluoroquinolone scaffold is a cornerstone in medicinal chemistry, with applications spanning various therapeutic areas.[1] While specific biological activity data for 6,7-Difluoroquinolin-4-ol is limited in publicly available literature, its structural features suggest several promising avenues for investigation:

-

Antibacterial Agents: Fluoroquinolones are well-known for their antibacterial activity, which they exert by inhibiting bacterial DNA gyrase and topoisomerase IV. The 6,7-difluoro substitution pattern is a key feature in many potent antibacterial agents.

-

Anticancer Agents: Certain quinoline derivatives have demonstrated significant anticancer activity through mechanisms such as topoisomerase inhibition and induction of apoptosis.[1]

-

Antiviral and Anti-inflammatory Agents: The quinoline nucleus has been explored for the development of antiviral and anti-inflammatory drugs.[1]

The 6,7-difluoro substitution can significantly impact the compound's electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for further chemical modification and biological evaluation.

Logical Relationship of Properties and Applications

Caption: Interplay of structure, properties, and applications.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6,7-Difluoroquinolin-4-ol. While a specific Safety Data Sheet (SDS) is not widely available, general safety guidelines for related fluoroaromatic and quinoline compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

6,7-Difluoroquinolin-4-ol represents a valuable building block for medicinal chemistry and drug discovery. Its fluorinated quinoline core provides a foundation for the development of novel therapeutic agents with potentially enhanced pharmacological profiles. This guide has provided a detailed overview of its key identifiers, a plausible synthetic strategy, predicted spectroscopic characteristics, and potential areas of application. Further research into the specific biological activities and optimization of its synthesis will undoubtedly continue to unlock the full potential of this and related compounds.

References

As comprehensive, specific literature for 6,7-Difluoroquinolin-4-ol is limited, this reference list includes sources for analogous compounds and general methodologies.

-

MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889. [Link]

- Sigma-Aldrich. (2025). Safety Data Sheet.

-

PubChem. (n.d.). 6-Fluoroquinolin-4-ol. National Center for Biotechnology Information. [Link]

Sources

Tautomeric Dynamics of 6,7-Difluoroquinolin-4-ol: A Structural and Bio-Physical Analysis

Executive Summary

The Core Challenge: In the development of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin), the 6,7-difluoroquinolin-4-ol core is a critical intermediate. However, this molecule exists in a delicate tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms.[1]

The Clinical Reality: While the enol form is often favored in the gas phase and non-polar synthetic intermediates, the keto form (4-quinolone) is the bioactive pharmacophore required for DNA gyrase inhibition. Misidentifying the dominant tautomer during solution-phase synthesis or docking studies can lead to erroneous binding energy calculations ($ \Delta G_{bind} $) and failed structure-activity relationship (SAR) models.

This guide provides the mechanistic grounding and experimental protocols to definitively characterize and control this equilibrium.

The Thermodynamic Landscape

The tautomerism involves the migration of a proton between the nitrogen atom (N1) and the oxygen atom at position 4, accompanied by a reorganization of the

Mechanistic Pathway

The transition is not a simple resonance structure but a physical movement of nuclei (isomerism).

Figure 1: The energetic pathway between the aromatized enol form and the dipolar keto form.

The "6,7-Difluoro" Electronic Perturbation

The introduction of fluorine atoms at positions 6 and 7 alters the standard quinoline equilibrium:

-

Inductive Withdrawal (-I): The high electronegativity of fluorine pulls electron density from the benzene ring.

-

Acidity Modulation: This electron withdrawal increases the acidity of the N-H bond (in the keto form) and the O-H bond (in the enol form).

-

Net Effect: While unsubstituted 4-quinolinol favors the keto form in water by ~5-7 kcal/mol, the 6,7-difluoro substitution stabilizes the keto form further via dipolar resonance contribution, making it the exclusive species in biological media.

Diagnostic Characterization: A Self-Validating Workflow

Do not rely on software predictions alone. Use this multi-modal validation protocol to confirm the tautomer in your specific matrix.

NMR Spectroscopy (The Gold Standard)

Solvent choice is critical. DMSO-

| Feature | Enol Form (4-Hydroxy) | Keto Form (4-Quinolone) | Observation Notes |

| Absent | Broad singlet; exchangeable with D | ||

| Absent | Often sharper than N-H. | ||

| Upfield shift in keto due to loss of aromaticity in the pyridone ring. | |||

| Diagnostic carbonyl signal. | |||

| Distinct shifts | Distinct shifts | Sensitive to local electron density changes. |

X-Ray Crystallography (Solid State)

In the solid state, 6,7-difluoroquinolin-4-ols almost exclusively crystallize as quinolones due to strong intermolecular hydrogen bonding (N-H

-

Critical Metric: Measure the C4–O bond length.

-

1.35 Å: Indicates C–OH (Single bond character = Enol).

-

1.23 – 1.26 Å: Indicates C=O (Double bond character = Keto).

-

Experimental Protocol: Determination of

Objective: Calculate the Tautomeric Equilibrium Constant (

Prerequisites:

-

Compound: Pure 6,7-difluoroquinolin-4-ol.

-

Reference Standards:

-

O-methyl derivative (Fixed Enol model): 4-methoxy-6,7-difluoroquinoline.

-

N-methyl derivative (Fixed Keto model): 1-methyl-6,7-difluoroquinolin-4-one.

-

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve the analyte and both fixed standards in the target solvent (e.g., Ethanol, Water, Cyclohexane) to a concentration of

.

-

-

Spectral Scanning:

-

Scan from 200 nm to 400 nm.

-

Observation: The Keto form typically exhibits a bathochromic shift (red shift) and distinct dual-band topology compared to the Enol.

-

-

Data Analysis:

-

Identify a wavelength (

) where the absorption difference between the fixed Enol and fixed Keto standards is maximal. -

Apply the equation:

Where

-

Biological Implications: The Drug Design Trap

The Gyrase Binding Pocket

Fluoroquinolones bind to the cleavage complex of DNA gyrase and DNA. This binding is mediated by a Water-Metal Ion Bridge .

-

Requirement: The C4 carbonyl (Keto form) and C3 carboxylate must coordinate a Magnesium ion (

). -

Failure Mode: The Enol form lacks the carbonyl geometry required to coordinate

. If you dock the Enol form in silico, the bridge will not form, and the docking score will be artificially low.

Decision Logic for Computational Modeling

When setting up Molecular Dynamics (MD) or Docking simulations, follow this logic:

Figure 2: Computational decision tree for selecting the correct tautomer based on simulation environment.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Tautomeric Forms of 4-Hydroxyquinoline Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2020). Mechanism of Quinolone Action and Resistance.[2] PubMed Central. Retrieved from [Link]

-

Rudolph, A., et al. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.[3] MDPI Molbank. Retrieved from [Link]

-

Souldozi, A., et al. (2022). Solvent Influence on Absorption Spectra and Tautomeric Equilibria.[4][5] NIH PubMed. Retrieved from [Link]

-

Katritzky, A. R., et al. Heterocyclic Chemistry. (Standard Reference for Tautomeric Constants). Verify specific editions via

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Physicochemical Profiling of 6,7-Difluoroquinolin-4-ol

Executive Summary

6,7-Difluoroquinolin-4-ol is a critical heterocyclic scaffold in the synthesis of second- and third-generation fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin). Its significance lies in the specific fluorination pattern: the C6-fluorine atom enhances gyrase binding affinity and metabolic stability, while the C7-fluorine serves as a labile leaving group for nucleophilic aromatic substitution (

This guide addresses a common analytical pitfall: the compound’s dual nature. While often named as a "quinolin-4-ol" (enol), it exists predominantly as 6,7-difluoro-4-quinolone (keto) in the solid state and polar solvents. Failure to account for this tautomeric equilibrium leads to erroneous solubility data, incorrect pKa assignments, and synthesis failures.

Part 1: Molecular Architecture & Electronic Properties

The Keto-Enol Tautomerism

The most defining physicochemical characteristic of this molecule is its prototropic tautomerism. Unlike simple phenols, the 4-hydroxyquinoline system is destabilized relative to its keto form (4-quinolone).

-

The Mechanism: The proton transfer occurs between the oxygen at C4 and the nitrogen at N1.

-

Thermodynamic Driver: While the enol form (A) retains full aromaticity of the pyridine ring, the keto form (B) benefits from the high bond energy of the C=O bond and is stabilized by intermolecular hydrogen bonding in the crystal lattice (forming head-to-tail dimers).

-

Practical Implication: In solution, the ratio depends on solvent polarity. In non-polar solvents, the enol form may be detectable; in water/methanol, the keto form dominates.

Figure 1: Tautomeric equilibrium. Note that commercial samples are typically the stable keto tautomer.

Electronic Effects of Fluorination

The 6,7-difluoro substitution pattern is not arbitrary; it drastically alters the electron density of the quinolone core.

-

Inductive Effect (-I): Both fluorine atoms are strongly electron-withdrawing. This reduces the electron density of the aromatic ring.

-

Acidity Modulation: The electron withdrawal increases the acidity of the N-H proton (in the keto form) and the O-H proton (in the enol form) compared to the non-fluorinated parent.

-

Lipophilicity: Despite being polar, the C-F bonds increase the overall lipophilicity (LogP ~2.5) compared to hydroxy-quinolines, facilitating membrane permeability in biological systems.

Part 2: Critical Physicochemical Parameters

Solubility Profile

Challenge: The compound exhibits "brick dust" properties—high melting point and poor solubility in water/alcohols—due to the strong intermolecular H-bonding network of the quinolone dimers.

Data Summary (Estimated & Literature Aggregated):

| Solvent | Solubility Rating | Mechanism |

| Water (pH 7) | Insoluble (< 0.1 mg/mL) | High lattice energy; lack of ionizable groups at neutral pH. |

| 0.1 N NaOH | Soluble | Deprotonation of Phenol/NH forms anion. |

| 0.1 N HCl | Moderate/Soluble | Protonation of Carbonyl/N forms cation. |

| DMSO | High (> 20 mg/mL) | Disrupts H-bond dimers; dipole interaction. |

| Methanol | Sparingly Soluble | Insufficient to break lattice energy. |

Ionization Constants (pKa)

The molecule is amphoteric.

-

pKa1 (Basic, ~2.0 - 3.0): Protonation of the carbonyl oxygen (keto form) or ring nitrogen (enol form). The fluorine atoms lower this value relative to quinoline (pKa 4.9) due to electron withdrawal.

-

pKa2 (Acidic, ~9.0 - 10.5): Deprotonation of the N-H (keto) or O-H (enol). The fluorines make this proton more acidic than in unsubstituted 4-quinolone.

Part 3: Analytical Characterization Protocols

Protocol: Determination of Thermodynamic Solubility

Standard shake-flask methods often fail due to the formation of supersaturated micellar aggregates. Use this modified protocol.

Reagents:

-

Analyte: 6,7-Difluoroquinolin-4-ol (micronized).

-

Buffer Systems: Phosphate (pH 7.4), Acetate (pH 4.0), Borate (pH 10.0).

Workflow:

-

Saturation: Add excess solid (approx. 5 mg) to 1 mL of buffer in a chemically inert vial (glass preferred to avoid plasticizer leaching).

-

Equilibration: Shake at 37°C for 24 hours. Crucial: Sonicate for 10 mins at T=0 to break crystal lattices.

-

Phase Separation: Centrifuge at 15,000 rpm for 10 mins. Do not filter with standard nylon filters as the compound may adsorb to the membrane. Use PVDF if filtration is necessary.

-

Quantification: Dilute supernatant 1:10 with DMSO (to ensure solubility of the dissolved fraction) and analyze via HPLC-UV (254 nm).

Figure 2: Thermodynamic solubility determination workflow designed to mitigate adsorption and precipitation errors.

Thermal Analysis (DSC/TGA)

-

Melting Point: Expect a high melting point range (>250°C , often decomposing).

-

Polymorphism: The compound is prone to polymorphism. Differential Scanning Calorimetry (DSC) should show a sharp endotherm. If a broad peak is observed <200°C, suspect solvent inclusion (solvates) or impurities (e.g., uncyclized intermediates).

Part 4: Synthetic Utility & Reactivity[1]

The 6,7-difluoro motif is designed for Regioselective Nucleophilic Aromatic Substitution (

The C7-Substitution Driver

In the synthesis of fluoroquinolones (e.g., Ciprofloxacin), the C7-fluorine is displaced by a secondary amine (e.g., piperazine).

-

Why C7 and not C6? The carbonyl group at C4 (para to C7) activates the C7 position via resonance withdrawal (Meisenheimer complex stabilization). The C6 position is meta to the carbonyl and is less activated, preserving the C6-F bond which is essential for biological activity.

Reaction Conditions:

-

Solvent: Polar aprotic (DMSO, NMP) or Pyridine.

-

Temperature: Elevated (100–140°C).

-

Base: Excess amine or auxiliary base (

) to neutralize the HF generated.

Part 5: Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Use a localized exhaust hood when handling the powder to prevent inhalation (H335).

-

Wear nitrile gloves; fluorinated aromatics can show enhanced skin permeation compared to non-fluorinated analogs.

-

Incompatibility: Strong oxidizing agents.

References

-

Tautomerism in 4-Quinolones

-

Physicochemical Data Sources

-

Compound Data & Safety

-

Fluorine Effect in Medicinal Chemistry

-

Electronic Modulation: "The Dark Side of Fluorine." ACS Medicinal Chemistry Letters, 2019. Link

-

Sources

Technical Guide: Solubility Profile and Solvent Selection for 6,7-Difluoroquinolin-4-ol

The following technical guide details the solubility profile, physicochemical behavior, and experimental characterization of 6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline).

Executive Summary

6,7-Difluoroquinolin-4-ol is a critical heterocyclic scaffold used primarily as a precursor in the synthesis of fluoroquinolone antibiotics and tyrosine kinase inhibitors (e.g., Lenvatinib analogs). Its solubility behavior is dominated by prototropic tautomerism and fluorine-mediated lattice stabilization .

This guide provides a tiered solubility profile, thermodynamic modeling approaches, and a validated experimental protocol for researchers optimizing reaction yields or purification processes.

Physicochemical Characterization

Understanding the solubility of this compound requires analyzing its structural equilibrium. Unlike simple aromatics, 6,7-Difluoroquinolin-4-ol does not exist as a static species.

Tautomeric Equilibrium

In the solid state and in polar solvents, the compound predominantly exists as the 4-quinolone (keto) tautomer, stabilized by intermolecular hydrogen bonding (N-H···O). In non-polar solvents and at high temperatures, the 4-hydroxyquinoline (enol) form becomes accessible, though the equilibrium heavily favors the keto form.

-

Impact on Solubility: The keto form has a high crystal lattice energy, making the compound significantly less soluble in non-polar organic solvents (e.g., Hexane, Toluene) compared to non-tautomerizing quinolines.

-

Fluorine Effect: The 6,7-difluoro substitution increases the compound's lipophilicity (LogP) relative to the parent quinoline but also enhances

stacking interactions, often requiring higher temperatures for dissolution.

Figure 1: Tautomeric equilibrium shifting based on solvent environment.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their solvation capacity for 6,7-Difluoroquinolin-4-ol.

Solubility Tier List

Qualitative assessment based on structural analogs (e.g., 4-hydroxyquinoline, 6-fluoro-4-hydroxyquinoline).

| Tier | Solvent Class | Solvents | Solubility Description | Application |

| I | Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Reaction media (Alkylation, Coupling). |

| II | Protic | Methanol, Ethanol, Acetic Acid | Moderate (Temp. Dependent) | Recrystallization; soluble at reflux, crystallizes on cooling. |

| III | Polar Aprotic (Low BP) | Acetone, Acetonitrile, THF | Low to Moderate | Wash solvents; antisolvents for crystallization. |

| IV | Non-Polar | Hexane, Toluene, Diethyl Ether | Negligible (<1 mg/mL) | Precipitation antisolvents; removal of non-polar impurities. |

Thermodynamic Modeling (Apelblat Equation)

For precise process engineering, the solubility (

Where

Validated Experimental Protocol

To generate exact quantitative data for your specific batch or derivative, follow this self-validating "Shake-Flask" methodology coupled with HPLC analysis.

Reagents & Equipment[1][2]

-

Analyte: 6,7-Difluoroquinolin-4-ol (Purity >98%).[1]

-

Solvents: HPLC Grade (MeOH, EtOH, DMSO, Acetonitrile).

-

Equipment: Thermostatic shaker bath, 0.45 µm PTFE syringe filters, HPLC-UV.

Step-by-Step Workflow

-

Saturation: Add excess solid compound to 5 mL of solvent in sealed glass vials.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C, 30°C, 35°C) for 24–48 hours.

-

Validation Check: Ensure solid is still visible after 24 hours. If fully dissolved, add more solid.

-

-

Phase Separation: Stop agitation and allow settling for 2 hours. Filter supernatant through a pre-heated 0.45 µm filter (to prevent precipitation during filtration).

-

Quantification: Dilute filtrate with mobile phase and analyze via HPLC.

Figure 2: Standardized workflow for determining thermodynamic solubility.

HPLC Conditions (Reference)

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [Gradient 10:90 to 90:10].

-

Detection: UV @ 254 nm (aromatic core absorption).

Application in Synthesis & Purification

Reaction Optimization

For nucleophilic substitution reactions (e.g., attaching a side chain to the C4-oxygen), DMF or DMSO are preferred. They dissolve the keto-form effectively and, with the use of a base (e.g., K2CO3), facilitate the formation of the enolate anion for O-alkylation.

Purification via Recrystallization

A common purification strategy involves:

-

Dissolving the crude solid in boiling Ethanol or Acetic Acid .

-

Hot filtration to remove insoluble mechanical impurities.

-

Slow cooling to 0–5°C. The 6,7-difluoro substitution enhances lattice energy, leading to high-purity precipitation upon cooling.

References

-

BenchChem. An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents. Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 611-36-9, 4-Hydroxyquinoline. Retrieved from

-

Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research. Retrieved from

-

Gould, S. J., et al. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH PubMed Central. Retrieved from

-

TargetMol. 4-Hydroxyquinoline: Solubility and Storage. Retrieved from

Sources

6,7-Difluoroquinolin-4-ol as a Privileged Scaffold in Medicinal Chemistry: Synthesis, Functionalization, and Drug Discovery Applications

Executive Summary

The 6,7-difluoroquinolin-4-ol scaffold—predominantly existing in its tautomeric 6,7-difluoro-4-quinolone form—is a foundational building block in modern medicinal chemistry[1]. Originally popularized as the core pharmacophore for broad-spectrum fluoroquinolone antibiotics, this bicyclic system offers a highly tunable framework for target-specific drug design[1]. This technical guide explores the mechanistic causality behind its synthesis, the regioselective functionalization of the quinolone core, and the self-validating experimental protocols required to deploy this scaffold in drug discovery.

Structural Significance and Tautomeric Equilibrium

A critical physicochemical property of 6,7-difluoroquinolin-4-ol is its tautomerism. In polar physiological environments and in the solid state, the molecule exists almost exclusively as 6,7-difluoro-4-quinolone .

This equilibrium is not merely a structural curiosity; it dictates the scaffold's reactivity. The C-4 carbonyl group in the quinolone tautomer acts as a powerful electron-withdrawing moiety. When coupled with the inductive electron-withdrawing effects of the adjacent C-6 and C-7 fluorine atoms, the C-7 position becomes highly electrophilic[2]. This specific electronic landscape allows the C-7 fluorine to act as an exceptional leaving group during Nucleophilic Aromatic Substitution (SNAr), while the C-6 fluorine remains firmly attached to enhance the lipophilicity and target-binding affinity of the final drug molecule[2].

Mechanistic Synthesis: The Gould-Jacobs Pathway

The classical construction of the 6,7-difluoro-4-quinolone core relies on the Gould-Jacobs reaction . Historically, the intramolecular cyclization step required harsh thermal conditions (e.g., refluxing in diphenyl ether at 250 °C), which often led to thermal degradation and moderate yields[3].

Modern synthetic protocols have optimized this pathway using microwave irradiation and Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid)[3]. Methanesulfonic acid serves as a highly polar, non-nucleophilic solvent and Brønsted acid, while P2O5 acts as a potent dehydrating agent to drive the cyclization at significantly lower temperatures. Recent advancements also include novel cyclopropanation-ring expansion methodologies utilizing indole precursors to access the 4-quinolone-3-carboxylate scaffold[1].

Diagram 1: Microwave-assisted Gould-Jacobs cyclization for the 6,7-difluoroquinolone core.

Protocol 1: Microwave-Assisted Synthesis of the Quinolone Core

This self-validating protocol utilizes microwave synthesis to bypass the thermodynamic barriers of classical thermal cyclization[3].

-

Reagent Preparation: In a microwave-safe reaction vial, combine 500 mg (1.66 mmol) of the enamine intermediate (diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate) with 0.96 mL (3.41 mmol) of Eaton's reagent (P2O5/CH3SO3H).

-

Observation: A clear, light-yellow solution should form immediately, indicating the protonation of the enamine.

-

Microwave Irradiation: Seal the vial and subject it to microwave irradiation. Set the parameters strictly to 50 W power, 50 PSI pressure, and a maximum temperature of 55 °C for 30 minutes[3].

-

Quenching & Isolation: Pour the reaction mixture over crushed ice to quench the methanesulfonic acid. Neutralize carefully with saturated aqueous NaHCO3 until a precipitate forms.

-

Validation: Filter the precipitate, wash with cold water, and dry. The resulting ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate should present as a solid with a distinct mass shift confirming the loss of ethanol.

Regioselective Functionalization: C-7 SNAr

Following the establishment of the core and subsequent N-1 alkylation (e.g., using ethyl iodide or cyclopropyl bromide to yield compounds like ethyl 1-cyclopropyl-6,7-difluoro-4-quinolone-3-carboxylate[4]), the scaffold is primed for late-stage functionalization.

The SNAr reaction occurs exclusively at the C-7 position. The incoming nucleophile (typically a secondary amine like piperazine) attacks C-7, forming a negatively charged Meisenheimer complex. This intermediate is thermodynamically stabilized by the delocalization of electrons into the C-4 carbonyl oxygen. Subsequent elimination of the fluoride ion restores aromaticity[2].

Diagram 2: Regioselective SNAr mechanism at the C-7 position of the fluoroquinolone scaffold.

Protocol 2: C-7 SNAr Functionalization with Heterocyclic Amines

This protocol details the regioselective displacement of the C-7 fluorine to generate active pharmaceutical ingredients[3].

-

Reaction Setup: In a microwave reactor vial, dissolve 394 µmol of the N-alkylated 6,7-difluoroquinolone acid in a 1:1 solvent mixture of anhydrous DMF (1 mL) and Pyridine (1 mL)[3].

-

Nucleophile Addition: Add 1.97 mmol (5 equivalents) of the desired heterocyclic amine (e.g., piperazine, morpholine, or pyrrolidine). Agitate for 5 minutes at room temperature to ensure complete dissolution[3].

-

Microwave SNAr: Irradiate the mixture at 150 W, maintaining a temperature of 140–145 °C for 10 to 60 minutes (time varies based on the steric bulk of the amine)[3].

-

Purification: Concentrate the mixture under reduced pressure to remove pyridine and DMF. Triturate the crude residue with cold ethanol/water to precipitate the 7-substituted-6-fluoro-4-quinolone product.

Applications in Drug Discovery

The versatility of the 6,7-difluoroquinolin-4-ol scaffold has led to its application across multiple therapeutic areas. While historically dominant in antibacterial research (targeting DNA gyrase and topoisomerase IV)[1], recent innovations have repurposed the scaffold for oncology. For instance, hybrid fluoroquinolone-boron complexes synthesized via this scaffold have demonstrated significant anti-proliferative effects in cervical cancer cell lines (SiHa and CasKi)[2].

Table 1: Pharmacological Profiles of 6,7-Difluoroquinolin-4-ol Derivatives

| Derivative / Drug | N-1 Substitution | C-7 Substitution | Primary Target | Clinical / Research Application |

| Norfloxacin | Ethyl | Piperazine | Bacterial DNA Gyrase | Urinary Tract Infections[1] |

| Ciprofloxacin | Cyclopropyl | Piperazine | Bacterial DNA Gyrase | Broad-Spectrum Infections[4] |

| Quinolone-Boron Hybrids | Ethyl | Hydantoin / Pyridine | Cellular Proliferation | Cervical Cancer (In Vitro)[2] |

Conclusion

The 6,7-difluoroquinolin-4-ol scaffold remains a masterclass in rational drug design. By leveraging its tautomeric properties and the highly predictable regioselectivity of the C-7 position, medicinal chemists can rapidly generate libraries of bioactive compounds. The transition from classical thermal synthesis to microwave-assisted Eaton's reagent methodologies ensures that this privileged scaffold can be synthesized and functionalized with the efficiency and sustainability required by modern pharmaceutical development.

References

-

Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin. Beilstein Journal of Organic Chemistry, 2019. URL:[Link]

-

Pyridonecarboxylic Acids as Antibacterial Agents. VI. Synthesis and Structure-Activity Relationship of 7-(Alkyl, Cycloalkyl, and Vinyl)-1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic Acids. Chemical & Pharmaceutical Bulletin (J-Stage), 1994. URL:[Link]

-

Synthesis of Hybrid Fluoroquinolone-Boron Complexes and Their Evaluation in Cervical Cancer Cell Lines. ResearchGate, 2019. URL:[Link]

-

Empleo de la radiación de microondas en las reacciones de ciclación intramolecular y SNAr de la ruta sintética propuesta para la obtención de derivados de norfloxacina. SciELO México, 2013. URL:[Link]

Sources

- 1. Cyclopropanation–ring expansion of 3-chloroindoles with α-halodiazoacetates: novel synthesis of 4-quinolone-3-carboxylic acid and norfloxacin [beilstein-journals.org]

- 2. researchgate.net [researchgate.net]

- 3. Empleo de la radiación de microondas en las reacciones de ciclación intramolecular y S N A de la ruta sintética propuesta para la obtención de derivados de norfloxacina [scielo.org.mx]

- 4. Pyridonecarboxylic Acids as Antibacterial Agents. VI. Synthesis and Structure-Activity Relationship of 7-(Alkyl, Cycloalkyl, and Vinyl)-1-cyclopropyl-6-fluoro-4-quinolone-3-carboxylic Acids [jstage.jst.go.jp]

Therapeutic Potential of 6,7-Difluoroquinolin-4-ol Derivatives

Executive Summary: The Fluorinated Scaffold Advantage

The 6,7-difluoroquinolin-4-ol core (often existing in tautomeric equilibrium with 6,7-difluoro-4-quinolone ) represents a "privileged structure" in medicinal chemistry. Unlike generic quinoline scaffolds, the specific 6,7-difluoro substitution pattern confers unique physicochemical properties that drive therapeutic potency across two distinct domains: oncology (c-Met inhibition) and infectious disease (DNA gyrase inhibition) .

From a synthetic standpoint, this scaffold is not merely a final product but a diversity-enabling intermediate . The fluorine atom at position 6 provides metabolic stability and enhances lipophilicity for cellular penetration, while the fluorine at position 7 acts as a labile handle for nucleophilic aromatic substitution (

This guide details the mechanistic basis, synthesis, and validation protocols for leveraging this scaffold in drug discovery.

Medicinal Chemistry & Structure-Activity Relationship (SAR)

The Fluorine Effect

The strategic placement of fluorine atoms is non-trivial.

-

C-6 Position: The fluorine here is tightly bound and generally retained in final drug candidates (e.g., Ciprofloxacin, Norfloxacin). It significantly increases lipophilicity (

), facilitating passive transport across bacterial cell walls and mammalian membranes. Crucially, it blocks metabolic oxidation at this susceptible position. -

C-7 Position: In the 6,7-difluoro core, this fluorine is electron-deficient due to the inductive effect of the N-1 and the para-carbonyl. It serves as an excellent leaving group for secondary amines (piperazines, pyrrolidines), enabling the attachment of solubilizing moieties essential for bioavailability.

Tautomerism

The scaffold exists in a dynamic equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms. While often drawn as the "ol" for nomenclature, the "one" (keto) form is thermodynamically favored in solution and is the bioactive species binding to DNA gyrase.

Therapeutic Verticals

Oncology: c-Met Kinase Inhibition

Derivatives of 6,7-difluoroquinolin-4-ol have emerged as potent inhibitors of the c-Met receptor tyrosine kinase (Hepatocyte Growth Factor Receptor). Dysregulation of c-Met is a driver in non-small cell lung cancer (NSCLC) and gastric carcinoma.

-

Mechanism: The quinoline nitrogen (N-1) and the 4-oxo group form a bidentate hydrogen bond network with the hinge region of the c-Met kinase ATP-binding pocket (specifically interacting with Met1160).

-

Key Derivative Class: 6,7-disubstituted-4-phenoxyquinolines.[1][2][3]

-

Modification: The 4-OH is converted to a 4-phenoxy ether.

-

Potency: Leading derivatives (e.g., Compound 33 cited in literature) exhibit

values in the low nanomolar range (1–2 nM).

-

Infectious Disease: Antimicrobial Action

This is the classical application path.

-

Mechanism: Stabilization of the DNA-DNA gyrase (or Topoisomerase IV) cleavage complex. This induces double-strand breaks and arrests bacterial replication.

-

Specificity: The 6-F substituent improves binding affinity to the gyrase enzyme by approximately 2-10 fold compared to non-fluorinated analogs.

Visualizing the Mechanism and Synthesis

Diagram 1: Synthetic Pathway & Mechanism of Action

The following diagram illustrates the Microwave-Assisted Gould-Jacobs synthesis (high efficiency) and the divergent biological targets.

Caption: Synthesis of the 6,7-difluoroquinolin-4-ol core via Gould-Jacobs reaction and its subsequent divergence into antibacterial and anticancer therapeutic pipelines.

Experimental Protocols

Synthesis: Microwave-Assisted Gould-Jacobs Protocol

Rationale: Traditional thermal cyclization requires diphenyl ether at 250°C for hours, leading to tar formation. Microwave irradiation reduces time to minutes and improves yield.

Materials:

-

3,4-Difluoroaniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (EMME) (1.1 eq)

-

Microwave Reactor (e.g., Biotage Initiator)

-

Dowtherm A or Diphenyl Ether (Solvent)

Step-by-Step:

-

Condensation: Mix 3,4-difluoroaniline (10 mmol) and EMME (11 mmol) in a vial. Irradiate at 120°C for 10 minutes .

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1). Disappearance of aniline indicates formation of the enamine intermediate.

-

-

Cyclization: Transfer the intermediate to a high-pressure microwave vial containing Dowtherm A (5 mL). Irradiate at 260°C for 15 minutes .

-

Safety Note: Ensure the vessel is rated for high pressure (>20 bar).

-

-

Hydrolysis (Optional for Acid): If the carboxylic acid is required (for FQ antibiotics), reflux the ester product in 2N NaOH for 2 hours, then acidify with HCl.

-

Isolation: Cool the reaction mixture. Dilute with hexane to precipitate the product. Filter and wash with cold acetone.[4]

-

Validation:

NMR should show two distinct signals (approx -130 to -145 ppm) confirming the retention of the difluoro motif.

Biological Assay: c-Met Kinase Inhibition (ELISA)

Rationale: To verify the anticancer potential of 4-phenoxy derivatives.[1][2][3]

Materials:

-

Recombinant human c-Met kinase domain.

-

Poly(Glu, Tyr) 4:1 substrate.

-

ATP (10

M). -

Anti-phosphotyrosine antibody (HRP-conjugated).

Protocol:

-

Coating: Coat 96-well plates with Poly(Glu, Tyr) substrate (20

g/mL) overnight at 4°C. -

Incubation: Add test compounds (serial dilution 0.1 nM – 10

M) and recombinant c-Met enzyme. -

Reaction Start: Initiate by adding ATP solution. Incubate for 1 hour at 37°C.

-

Detection: Wash plate 3x. Add HRP-conjugated anti-phosphotyrosine antibody. Incubate 1 hour.

-

Readout: Add TMB substrate. Stop reaction with

. Measure OD at 450 nm. -

Analysis: Plot Dose-Response curve to calculate

.

Data Summary: Comparative Potency

The following table summarizes the therapeutic range of 6,7-difluoro derivatives compared to standard controls, based on aggregated literature values.

| Compound Class | R1 (Pos 6) | R2 (Pos 7) | Target | Activity Metric | Ref |

| Scaffold Core | F | F | Precursor | N/A | [1] |

| Ciprofloxacin | F | Piperazine | DNA Gyrase | MIC: 0.004-0.015 | [2] |

| Compound 33 | F | Methoxy-linked* | c-Met Kinase | [3] | |

| Compound 37 | F | Triazole-linked | c-Met Kinase | [4] | |

| Foretinib | (Control) | (Control) | c-Met Kinase | [3] |

*Note: In Compound 33, the 7-F is displaced by a linker, but the 6-F is retained for metabolic stability.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[5] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society.[5] Link

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews. Link

-

Liu, Z., et al. (2014).[6] Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors.[1] Bioorganic & Medicinal Chemistry. Link

-

Zhao, Y., et al. (2016).[2] Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors.[2][3] European Journal of Medicinal Chemistry. Link

-

Cross, R. M., et al. (2014).[7] Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium.[7] Journal of Medicinal Chemistry. Link

Sources

- 1. Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-phenoxyquinoline derivatives bearing 4-oxo-3,4-dihydrophthalazine-1-carboxamide moieties as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a novel 6,7-disubstituted-4-(2-fluorophenoxy)quinolines bearing 1,2,3-triazole-4-carboxamide moiety as potent c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery andw biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ablelab.eu [ablelab.eu]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of 6,7-Difluoroquinolin-4-ol in the Evolution of Fluoroquinolones

Topic: History of 6,7-Difluoroquinolin-4-ol in Fluoroquinolone Research Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Fluorine Breakthrough

The history of quinolone antibiotics is a narrative of chemical optimization, moving from the narrow-spectrum nalidixic acid (1962) to the broad-spectrum "blockbuster" fluoroquinolones of the 1980s and 90s. Central to this evolution is the 6,7-difluoroquinolin-4-ol scaffold (specifically its 3-carboxylic acid ester derivatives).

While the introduction of a fluorine atom at the C-6 position (as seen in Flumequine) was the first quantum leap in potency—enhancing DNA gyrase binding by 5-100 fold—the introduction of the 6,7-difluoro motif represented a masterstroke of synthetic utility.

This guide explores the dual role of this scaffold:

-

Pharmacological: The C-6 fluorine remains in the final molecule to drive target affinity.

-

Synthetic: The C-7 fluorine acts as a "sacrificial" activating group, enabling Regioselective Nucleophilic Aromatic Substitution (SNAr) to introduce complex amine side chains (like piperazine) that define the drug's pharmacokinetic profile.

Synthetic Evolution: The Gould-Jacobs Protocol[1][2]

The construction of the 6,7-difluoroquinolin-4-ol core historically relies on the Gould-Jacobs reaction . This sequence converts a substituted aniline into the quinolone ring system.[1]

The Core Synthesis Workflow

The following diagram illustrates the classical pathway from 3,4-difluoroaniline to the key 6,7-difluoro intermediate.

Figure 1: The Gould-Jacobs synthetic pathway for the 6,7-difluoroquinolone core.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of Ethyl 6,7-difluoro-4-hydroxyquinoline-3-carboxylate. Scale: Laboratory Prep (100 mmol scale).

Reagents:

-

3,4-Difluoroaniline (12.9 g, 100 mmol)

-

Diethyl ethoxymethylenemalonate (EMME) (21.6 g, 100 mmol)

-

Dowtherm A (Diphenyl ether/biphenyl mixture) or Diphenyl ether (50 mL)

Methodology:

-

Condensation (Michael Addition-Elimination):

-

In a 250 mL round-bottom flask equipped with a Dean-Stark trap, mix 3,4-difluoroaniline and EMME.

-

Heat the mixture to 110–120°C for 2 hours. Ethanol is evolved and removed via the trap.

-

Checkpoint: Monitor TLC for the disappearance of aniline. The product is the diethyl 2-(((3,4-difluorophenyl)amino)methylene)malonate.

-

-

Cyclization (High-Temperature SEAr):

-

Heat the Dowtherm A in a separate vessel to 250–260°C (vigorous reflux).

-

Add the acrylate intermediate dropwise to the boiling solvent. Caution: Rapid ethanol evolution occurs.

-

Maintain reflux for 45–60 minutes. The solution will darken, and the product may begin to precipitate.

-

-

Isolation:

-

Cool the mixture to room temperature.

-

Add hexane or diethyl ether (100 mL) to fully precipitate the product.

-

Filter the solid, wash with acetone/hexane (1:1), and dry.

-

Yield: Typically 80–90% of a tan solid.

-

Identity: 1H NMR will show the characteristic C-2 proton singlet at ~8.5 ppm and the ethyl ester signals.

-

Mechanistic Role: The "7-Fluoro Switch"

The genius of the 6,7-difluoro design lies in the differential reactivity of the two fluorine atoms.

-

C-6 Fluorine: Stable. Located meta to the carbonyl (electron-withdrawing group), it is less activated for nucleophilic attack. It remains to bind DNA Gyrase.

-

C-7 Fluorine: Labile. Located para to the carbonyl (via the vinylogous system) and ortho to the electron-withdrawing carboxylate (in the 3-position), it acts as an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) .

The SNAr Mechanism

This reactivity allows researchers to "snap on" various cyclic amines (piperazine, pyrrolidine) to the 7-position, creating the final drug molecule.

Figure 2: Mechanism of the regioselective displacement of the 7-fluorine atom.

Protocol: SNAr Displacement (Synthesis of Norfloxacin Analog)

Objective: Conversion of 1-ethyl-6,7-difluoro-4-oxo-3-quinolinecarboxylic acid to Norfloxacin. Note: This assumes the N-1 ethylation and ester hydrolysis have already been performed on the core.

Reagents:

-

1-Ethyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (1.0 eq)

-

Piperazine (anhydrous) (3.0–5.0 eq)

-

Pyridine or DMSO (Solvent)[2]

Methodology:

-

Dissolve the quinolone acid in pyridine (5 mL per gram of substrate).

-

Add excess piperazine. Excess is required to prevent bis-alkylation.

-

Reflux at 100–120°C for 4–6 hours.

-

Workup: Evaporate solvent in vacuo. Treat residue with water and adjust pH to 7.0–7.2 with dilute acetic acid.

-

Collect the precipitate (Norfloxacin) by filtration.

-

Purification: Recrystallize from ethanol/water.

Structure-Activity Relationship (SAR) Data

The introduction of the 6,7-difluoro motif drastically altered the potency landscape. The table below compares the biological activity metrics of key generations.

| Generation | Representative Drug | Core Substituents | MIC90 (E. coli) | MIC90 (P. aeruginosa) | Key Feature |

| Gen 1 | Nalidixic Acid | Non-fluorinated | 4.0 µg/mL | >64 µg/mL | Urinary tract only; rapid resistance. |

| Gen 2a | Flumequine | 6-Fluoro | 0.5 µg/mL | 16 µg/mL | First 6-F analog; improved potency. |

| Gen 2b | Norfloxacin | 6-F, 7-Piperazine | 0.06 µg/mL | 2.0 µg/mL | The 6,7-difluoro breakthrough. Systemic activity. |

| Gen 2c | Ciprofloxacin | 6-F, 7-Pip, N-Cyclopropyl | 0.008 µg/mL | 0.25 µg/mL | Optimized N-1 substituent + 6,7-core. |

Table 1: Comparative potency demonstrating the impact of the 6-F, 7-Amine substitution pattern enabled by the 6,7-difluoro precursor.

Critical Analysis: The C-6/C-7 Paradox

In professional drug development, the 6,7-difluoroquinolin-4-ol scaffold is a textbook example of "Late-Stage Diversification."

-

C-6 is for Binding: The fluorine at C-6 is essential for the drug's mechanism of action. It is believed to facilitate a water-metal ion bridge with the Serine-83 and Aspartate-87 residues of the DNA Gyrase (GyrA) subunit. Removing it drops activity by orders of magnitude.

-

C-7 is for Synthesis: The fluorine at C-7 is not intended to remain. If it remained, the molecule would likely be too lipophilic and lack the specific spectrum provided by the amine. Its sole purpose in the intermediate is to be a better leaving group than chlorine or hydrogen, allowing the mild introduction of complex amines that would otherwise be difficult to attach.

Why not use 6-fluoro-7-chloro?

While 7-chloro analogs exist, the C-F bond at the 7-position in the activated quinolone ring is often more susceptible to nucleophilic attack by amines than the C-Cl bond due to the high electronegativity of fluorine creating a stronger dipole, which stabilizes the Meisenheimer intermediate (despite the stronger C-F bond energy, the activation energy for the nucleophilic attack is often lower in these highly electron-deficient systems). Furthermore, the 6,7-difluoro starting materials (from 3,4-difluoroaniline) became industrially accessible in the 1980s.

References

-

Koga, H., et al. (1980). "Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids." Journal of Medicinal Chemistry. Link

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link

-

Chu, D. T., & Fernandes, P. B. (1989). "Structure-Activity Relationships of the Fluoroquinolones." Antimicrobial Agents and Chemotherapy.[3][4] Link

-

Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy. Link

-

Grohe, K., & Heitzer, H. (1987). "Synthese von 1-amino-und 1-hydrazino-4-chinolon-3-carbonsäuren." Liebigs Annalen der Chemie. Link

Sources

- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and acidity of 6,7-Difluoroquinolin-4-ol

An In-Depth Technical Guide to the Physicochemical Profiling of 6,7-Difluoroquinolin-4-ol: pKa, Acidity, and Tautomeric Dynamics

Executive Summary

6,7-Difluoroquinolin-4-ol (also known as 6,7-difluoro-4-hydroxyquinoline) is a highly specialized fluorinated heterocyclic building block. It serves as a critical synthetic intermediate in the development of fluoroquinolone antibiotics (e.g., norfloxacin, ciprofloxacin) and advanced targeted kinase inhibitors[1][2]. Understanding its acidity, pKa values, and tautomeric equilibrium is paramount for optimizing downstream synthetic reactions, such as regioselective N-alkylation versus O-alkylation, and for predicting the pharmacokinetic behavior of its derivatives. This whitepaper provides a comprehensive analysis of the compound's ionization states, the electronic causality behind its acidity, and field-proven protocols for empirical pKa determination.

Tautomerism and Electronic Structure

To understand the acidity of 6,7-difluoroquinolin-4-ol, one must first address its structural duality. In solution, 4-hydroxyquinolines exist in a dynamic tautomeric equilibrium between the enol form (quinolin-4-ol) and the keto form (quinolin-4(1H)-one)[3][4].

The Causality of Tautomeric Shift

The position of this equilibrium is highly solvent-dependent. In non-polar solvents or the gas phase, the quinolin-4-ol form is often favored due to the preservation of full aromaticity across both rings. However, in polar protic solvents (like water or methanol), the equilibrium shifts drastically toward the quinolin-4(1H)-one tautomer. This shift is driven by the high dielectric constant of the solvent, which stabilizes the highly polarized carbonyl group and the N-H bond through intermolecular hydrogen bonding.

The introduction of highly electronegative fluorine atoms at the 6 and 7 positions exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic system. This reduces the electron density on the nitrogen atom, subtly shifting the equilibrium compared to the unfluorinated parent compound, and significantly altering the ionization thresholds (pKa).

Tautomeric equilibrium and pH-dependent ionization states of 6,7-difluoroquinolin-4-ol.

pKa Values and the Inductive Effect of Fluorine

Like its parent compound 4-hydroxyquinoline, 6,7-difluoroquinolin-4-ol is an amphoteric molecule possessing two distinct pKa values:

-

pKa1 (Basic Center): Corresponds to the protonation of the quinoline nitrogen to form a cation.

-

pKa2 (Acidic Center): Corresponds to the deprotonation of the hydroxyl group (or the N-H group in the keto tautomer) to form an anion.

Comparative Acidity Analysis

The parent compound, 4-hydroxyquinoline, has experimentally validated pKa values of 2.23 (pKa1) and 11.28 (pKa2) at 20°C[5][6].

When fluorine atoms are added to the 6 and 7 positions, their strong inductive withdrawal (-I) through the sigma-bond framework fundamentally alters these values:

-

Effect on pKa1: The electron withdrawal decreases the electron density on the basic nitrogen, making it less eager to accept a proton. Consequently, the conjugate acid becomes stronger, and pKa1 drops significantly (estimated ~1.0 - 1.5).

-

Effect on pKa2: The same inductive effect stabilizes the negative charge of the conjugate base (the phenoxide/enolate anion) formed upon deprotonation. This stabilization makes the neutral compound more willing to give up a proton, meaning pKa2 also drops (estimated ~9.5 - 10.0), rendering the compound more acidic than its unfluorinated counterpart.

This enhanced acidity is a critical factor in drug design. For instance, in fully elaborated fluoroquinolones (like ciprofloxacin), the pKa of the carboxylic acid group is typically around 6.09, while the basic piperazine nitrogen is around 8.62, creating a zwitterionic species at physiological pH[2][7]. The 6,7-difluoro precursor sets the electronic baseline for these downstream properties[8].

Table 1: Quantitative pKa Comparison

| Compound | pKa1 (N-Protonation) | pKa2 (O/N-Deprotonation) | Reference |

| 4-Hydroxyquinoline | 2.23 | 11.28 | Empirical[5][6] |

| 6,7-Difluoroquinolin-4-ol | ~1.20 (Calculated) | ~9.80 (Calculated) | Extrapolated / In Silico[8] |

| Ciprofloxacin (API) | 6.09 (COOH) | 8.62 (Piperazine N) | Empirical[2] |

Experimental Methodology: UV-Metric pKa Determination

Because 6,7-difluoroquinolin-4-ol exhibits poor aqueous solubility[6], traditional potentiometric titration is often unreliable. UV-Vis spectrophotometric titration is the gold standard for this class of compounds, as the ionization of the chromophore results in significant shifts in the absorption maxima (

The Self-Validating Protocol

This protocol is designed as a self-validating system. The presence of sharp isosbestic points (wavelengths where the total absorbance remains constant during the titration) acts as an internal control, proving that the system is a strict two-state thermodynamic equilibrium (Acid

Step 1: Reagent Preparation

-

Prepare a Britton-Robinson universal buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid) to maintain a constant ionic strength across a wide pH range.

-

Dissolve 6,7-difluoroquinolin-4-ol in HPLC-grade methanol to create a 1.0 mM stock solution.

-

Causality Check: Methanol is required as a co-solvent due to the lipophilicity of the fluorinated rings. The final working solution must contain

5% methanol to prevent significant shifts in the dielectric constant of the aqueous buffer.

Step 2: Titration Workflow

-

Prepare 15 working solutions (50

M of the analyte) by spiking the stock solution into the universal buffer, adjusting the pH of each from 1.0 to 12.0 using 0.1 M HCl or 0.1 M NaOH. -

Measure the exact pH of each solution using a calibrated glass electrode at 25.0 ± 0.1 °C.

-

Record the UV-Vis spectra from 200 nm to 400 nm using a dual-beam spectrophotometer, utilizing a matched quartz cuvette containing the exact buffer/co-solvent blank.

Step 3: Data Validation and Non-Linear Regression

-

Overlay the spectra. Identify the

for the fully protonated species (pH 1.0) and the fully deprotonated species (pH 12.0). -

Validation: Confirm the presence of an isosbestic point between pH 7.0 and 12.0 (for pKa2). If the isosbestic point drifts, discard the data; this indicates compound precipitation or nucleophilic degradation.

-

Plot Absorbance at

versus pH. Fit the sigmoidal curve using the Henderson-Hasselbalch non-linear regression model to extract the exact pKa values.